Diethyl azetidine-3,3-dicarboxylate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H15NO4 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
diethyl azetidine-3,3-dicarboxylate |
InChI |
InChI=1S/C9H15NO4/c1-3-13-7(11)9(5-10-6-9)8(12)14-4-2/h10H,3-6H2,1-2H3 |
InChI Key |
ZRMCEVQIPPFZSA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CNC1)C(=O)OCC |
Origin of Product |
United States |
Applications of Diethyl Azetidine 3,3 Dicarboxylate As a Building Block in Complex Chemical Synthesis
Construction of Advanced Heterocyclic Scaffolds
The azetidine (B1206935) core is a privileged motif in medicinal chemistry, and diethyl azetidine-3,3-dicarboxylate serves as a key precursor to a variety of more complex heterocyclic systems. The diester groups at the C3 position provide convenient handles for derivatization, enabling the construction of diverse and structurally complex molecules.
Spirocycles, molecules containing two rings connected by a single common atom, are of increasing interest in drug design due to their inherent three-dimensionality and structural novelty. The azetidine ring is an excellent component for creating such systems. This compound can be converted into key intermediates, such as N-protected azetidin-3-ones, which are then used in reactions to form spirocyclic frameworks nih.gov.
One prominent strategy involves the enantioselective synthesis of spiro-3,2′-azetidine oxindoles, which combine two important pharmacophores into a single molecule rsc.org. These syntheses often employ intramolecular C-C bond formation catalyzed by chiral phase-transfer catalysts to achieve high enantiomeric ratios rsc.org. Furthermore, the azetidine core can be spiro-fused to other carbocycles and heterocycles, such as cyclobutane, cyclopentane, and piperidine, to create multifunctional spirocyclic amino acids for incorporation into drug candidates nih.gov. The development of "angular" spirocyclic azetidines has shown that these structures can act as effective bioisosteres for common six-membered heterocycles like morpholine and piperazine, leading to novel analogues of existing drugs with similar properties nih.gov.
Table 1: Examples of Spirocyclic Systems Derived from Azetidine Precursors
| Precursor Class | Reaction Type | Spirocyclic Product | Significance |
| Functionalized Azetidines | Intramolecular C-C Bond Formation | Spiro-azetidine Oxindoles | Combines two pharmacophores; attractive for medicinal chemistry rsc.org. |
| Azetidinones | Kulinkovich-type Coupling | Spirocyclic NH-azetidines | Provides access to densely functionalized spiro-azetidines rsc.org. |
| N-protected 3-azetidinone | Domino Process | Spiro-proline Chimeras | Creates novel spirocyclic amino acid building blocks. |
| Azetidine-based Aminonitriles | Anion Trapping & Cyclization | Novel Spirocyclic Azetidines | Diversification of scaffolds for CNS-focused libraries nih.gov. |
The strained azetidine ring is a valuable synthon for constructing more elaborate fused and bridged polycyclic systems. Various synthetic strategies leverage the reactivity of the azetidine core or its unsaturated counterparts, azetines, to build these complex architectures. Cycloaddition reactions are a powerful tool in this regard; for instance, [3+2] and [4+2] cycloadditions involving azetines can rapidly generate fused heterocyclic systems containing both four- and five-membered rings nih.gov.
Another key strategy is the intramolecular cyclization of functionalized azetidine precursors. A visible light-enabled intramolecular aza Paternò–Büchi reaction, a [2+2] cycloaddition between an imine and an alkene, has been developed to produce bicyclic azetidines with high yield and diastereoselectivity researchgate.netnih.gov. Additionally, methods like the cationic Dieckmann cyclization have been used to transform linear precursors derived from amino acids into bicyclic polyhydroxylated azetidines, which can serve as iminosugar mimics rsc.org. These methods demonstrate how the azetidine framework, accessible from starting materials like this compound, can be elaborated into intricate fused and bridged structures nih.gov.
The incorporation of the azetidine moiety into larger polycyclic natural products and their analogues is a testament to its synthetic utility nih.gov. While the direct use of this compound in the total synthesis of complex polycyclic natural products is not widely documented, its derivatives, particularly azetidine carboxylic acids, serve as crucial building blocks.
A compelling example is the synthesis of a bicyclic azetidine with in vivo antimalarial activity harvard.eduacs.org. The synthesis starts with commercially available D-azetidine-2-carboxylic acid, a close relative of the scaffold provided by the title compound. A key step involves a directed C(sp³)–H arylation to functionalize the azetidine ring, which is later elaborated by forming an eight-membered ring via ring-closing metathesis acs.org. This strategy showcases how a pre-formed, functionalized azetidine ring can be seamlessly integrated as a core component of a larger, biologically active polycyclic framework. Such approaches are critical for generating molecular diversity and exploring new chemical space in drug discovery programs nih.gov.
Development of Conformationally Constrained Analogues
The rigid, four-membered ring of azetidine is an ideal scaffold for designing conformationally constrained analogues of biologically important molecules. By restricting the rotational freedom of side chains, chemists can lock a molecule into a specific, biologically active conformation, which can lead to enhanced potency, selectivity, and metabolic stability.
Peptides are crucial signaling molecules, but their therapeutic use is often limited by poor bioavailability and rapid degradation. Peptidomimetics are designed to mimic the structure and function of natural peptides while overcoming these limitations rsc.org. Azetidine-based amino acids are excellent tools for creating such mimics. The constrained nature of the azetidine ring makes it a superb surrogate for proline, an amino acid often found in the β-turns of peptide secondary structures nih.gov.
Table 2: Azetidine-Based Scaffolds as Amino Acid Surrogates
| Azetidine Derivative | Mimics/Surrogates | Application in Peptidomimetics | Key Synthetic Strategy |
| Azetidine-3-carboxylic acid | Proline Analogue, Constrained Glycine | Induces specific turns and restricts backbone conformation nih.gov. | Derivatization of the N-H and carboxylic acid groups. |
| 3-Substituted Azetidines | Heterocyclic Amino Acids | Introduction of novel side chains with fixed orientations. | Aza-Michael addition to azetidin-3-ylidene acetates. |
| 4-Alkyl-4-carboxy-2-azetidinones | Constrained β-Amino Acids | Creation of β-lactam containing peptidomimetics nih.gov. | Intramolecular N(α)-C(α) cyclization. |
| Spirocyclic Azetidine Amino Acids | Dipeptide Surrogates | Creation of highly rigid, three-dimensional peptide mimics. | Multi-step synthesis from azetidinone precursors. |
Nucleoside analogues are a cornerstone of antiviral and anticancer therapy frontiersin.org. Many of these drugs function by mimicking natural nucleosides and interfering with DNA or RNA synthesis. A common strategy in designing new analogues is to modify the sugar moiety to enhance stability or alter biological activity. Small heterocycles can be used as mimics of the natural furanose ring researchgate.net.
The rigid azetidine scaffold derived from this compound is a promising candidate for use as a sugar isostere. The four-membered ring can act as a constrained linker to hold a nucleobase and a phosphate-mimicking group in a defined spatial orientation. While direct examples using this specific diester are emerging, the principle is well-established in medicinal chemistry frontiersin.org. Dicarboxylate linkers have been successfully used to conjugate two nucleoside units, creating symmetrical dinucleoside esters with potent anti-HIV activity researchgate.net. Applying this concept, the azetidine-3,3-dicarboxylate framework could be used to develop novel nucleoside analogues where the azetidine ring replaces the sugar, offering a metabolically stable and conformationally locked structure designed to interact with viral or cellular enzymes.
Precursors for Specialized Chemical Reagents and Catalysts
The functional groups and the inherent ring strain of this compound provide a platform for the development of specialized chemical tools. The diester functionality allows for further chemical modification, while the azetidine nitrogen can be involved in coordination or catalytic processes.
A review of scientific literature did not yield specific examples of this compound being directly employed as a ligand in asymmetric catalysis. While the broader class of chiral azetidines is recognized for its utility in forming effective ligands for various metal-catalyzed reactions, research detailing the application of this specific gem-diester compound in this context is not available in the reviewed sources.
No specific studies detailing the use of this compound as a monomer or building block for the synthesis of functional materials, such as polymers, were identified in the surveyed literature. The polymerization of azetidine derivatives is a known method for producing polyamines, but applications involving the 3,3-dicarboxylate scaffold have not been reported.
Intermediate in the Synthesis of Targeted Chemical Entities (Focus on Chemical Structure, Not Biological Outcome)
This compound has been documented as a crucial intermediate in the multi-step synthesis of heterocyclic compounds. Its primary role is to provide the core azetidine ring, which is later modified to achieve the final target structure.
A key example is its use in the synthesis of 1-(1,3,4-Thiadiazol-2-yl)azetidine-3-carboxylic acid. The synthesis begins with diethyl bis(hydroxymethyl)malonate, which is first converted to diethyl bis(triflyloxymethyl)malonate. This activated intermediate then undergoes an intramolecular cyclization to form the azetidine ring. This crucial step, which yields this compound, is achieved through a nucleophilic displacement reaction facilitated by a tertiary amine base. The reaction proceeds with high efficiency, demonstrating the utility of this cyclization strategy for forming strained four-membered rings ambeed.com.
Following its formation, this compound undergoes further transformation. One of the ethyl ester groups is selectively removed through decarboxylation. This process is typically achieved by heating the diester with aqueous sodium hydroxide, followed by acidification, which results in the formation of azetidine-3-carboxylic acid ambeed.com. This mono-acid, mono-ester intermediate is then poised for subsequent reactions, such as coupling with other heterocyclic systems to build more complex molecules ambeed.com.
The table below summarizes the synthetic sequence involving this compound.
| Step | Starting Material | Reagents | Product | Yield (%) |
| 1 | Diethyl bis(triflyloxymethyl)malonate | Tertiary Amine (e.g., triethylamine) | This compound | 86 |
| 2 | This compound | 1. Aq. NaOH, Reflux 2. Acidification | Azetidine-3-carboxylic acid | - |
Spectroscopic and Analytical Characterization Techniques in Research on Diethyl Azetidine 3,3 Dicarboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks. For Diethyl Azetidine-3,3-dicarboxylate, ¹H NMR and ¹³C NMR are fundamental for confirming its synthesis and structural integrity.
¹H NMR spectroscopy provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. In this compound, the proton spectrum is expected to show distinct signals for the protons of the ethyl groups and the azetidine (B1206935) ring.
The ethyl groups would each give rise to a quartet and a triplet. The methylene protons (-CH₂-) adjacent to the oxygen atom are expected to appear as a quartet due to coupling with the neighboring methyl protons. The methyl protons (-CH₃) would appear as a triplet, coupling with the methylene protons.
The protons on the azetidine ring are chemically equivalent due to the symmetry of the molecule. The two methylene groups of the azetidine ring are expected to produce a singlet, as the protons on one methylene group are equivalent to the protons on the other, and there are no adjacent protons to couple with. The signal for the N-H proton of the azetidine ring would likely appear as a broad singlet, and its chemical shift can be sensitive to the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -CH₃ (ethyl) | ~1.2-1.3 | Triplet |
| -CH₂- (ethyl) | ~4.1-4.2 | Quartet |
| -CH₂- (azetidine ring) | ~3.5-3.7 | Singlet |
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for each unique carbon atom.
The carbonyl carbons of the two ester groups are expected to appear in the downfield region of the spectrum, typically around 170 ppm. The quaternary carbon at the 3-position of the azetidine ring, to which the two carboxylate groups are attached, would also have a characteristic chemical shift. The methylene carbons of the ethyl groups and the azetidine ring will appear in the upfield region.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -CH₃ (ethyl) | ~14 |
| -CH₂- (ethyl) | ~61 |
| -CH₂- (azetidine ring) | ~50 |
| C3 (quaternary) | ~65 |
Advanced 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) are invaluable for confirming the assignments made in ¹H and ¹³C NMR spectra. An HSQC experiment correlates the signals of protons directly attached to carbon atoms. For this compound, an HSQC spectrum would show correlations between the triplet in the ¹H spectrum and the upfield methyl carbon signal in the ¹³C spectrum, between the quartet and the adjacent methylene carbon of the ethyl group, and between the singlet of the azetidine ring protons and the corresponding ring carbon signal. This technique provides definitive evidence for the C-H connectivity within the molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. For this compound, the molecular ion peak [M]⁺ would be observed, confirming the molecular weight of the compound.
High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the molecular formula. The fragmentation pattern can also be predicted. Common fragmentation pathways would involve the loss of an ethoxy group (-OCH₂CH₃) from the ester, or the loss of an entire ethyl ester group (-COOCH₂CH₃). Fragmentation of the azetidine ring itself is also possible. The observation of these characteristic fragment ions would further support the proposed structure.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound is expected to show a strong absorption band characteristic of the C=O stretching vibration of the ester functional groups, typically in the range of 1730-1750 cm⁻¹. The C-O stretching vibrations of the ester groups would also be visible, usually in the region of 1100-1300 cm⁻¹. The N-H stretching vibration of the secondary amine in the azetidine ring is expected to appear as a moderate peak around 3300-3500 cm⁻¹. The C-H stretching vibrations of the aliphatic ethyl and azetidine groups would be observed in the region of 2850-3000 cm⁻¹.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Bond Vibration | Predicted Frequency (cm⁻¹) |
|---|---|---|
| Ester | C=O stretch | 1730 - 1750 |
| Ester | C-O stretch | 1100 - 1300 |
| Amine | N-H stretch | 3300 - 3500 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state.
This technique would confirm the puckered nature of the four-membered azetidine ring and the relative orientation of the two diethyl carboxylate substituents at the C3 position. The crystal packing, including any intermolecular interactions such as hydrogen bonding involving the N-H group, would also be revealed. While no published crystal structure for this compound is currently available, this method would provide the most unambiguous structural proof.
Ultraviolet-Visible (UV-Vis) Spectrophotometry (e.g., for Photoisomerization Studies)
Ultraviolet-Visible (UV-Vis) spectrophotometry is a valuable analytical technique used to study the electronic transitions within a molecule. For a compound like this compound, which contains ester functional groups, the absorption of UV-Vis radiation is typically associated with n → π* and π → π* transitions of the carbonyl chromophores. While the saturated azetidine ring itself does not exhibit strong absorption in the conventional UV-Vis range (200-800 nm), the carbonyl groups of the diethyl dicarboxylate moieties are expected to show weak absorption bands.
In the context of photoisomerization studies, UV-Vis spectrophotometry is a primary tool for monitoring the changes in a molecule's structure upon irradiation with light of a specific wavelength. Although this compound does not possess a chromophore that would typically undergo significant photoisomerization, derivatives of this compound could be designed to incorporate photoswitchable groups. In such hypothetical studies, changes in the UV-Vis spectrum would indicate the conversion between different isomers. For instance, a decrease in the absorbance at a wavelength corresponding to the initial isomer and a concurrent increase at a wavelength corresponding to the photoproduct would be observed.
Illustrative Example of UV-Vis Data for a Hypothetical Photoisomerization Study:
The following table represents hypothetical data from a UV-Vis spectrophotometry experiment designed to monitor the photoisomerization of a functionalized derivative of this compound.
| Time (minutes) | Absorbance at λmax (Isomer A) | Absorbance at λmax (Isomer B) |
| 0 | 0.98 | 0.05 |
| 10 | 0.75 | 0.28 |
| 20 | 0.52 | 0.51 |
| 30 | 0.31 | 0.72 |
| 40 | 0.15 | 0.88 |
| 50 | 0.08 | 0.95 |
| 60 | 0.06 | 0.97 |
Elemental Analysis (CHNS) for Purity and Composition
Elemental analysis is a fundamental technique for determining the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. researchgate.net This method is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity. For this compound, with a molecular formula of C9H15NO4, the theoretical elemental composition can be calculated.
The process of CHNS analysis involves the complete combustion of a small, precisely weighed sample in an oxygen-rich environment. thermofisher.com The resulting combustion gases, which include carbon dioxide (CO2), water (H2O), and nitrogen oxides (NOx), are then separated and quantified by a detector. The amounts of these gases are used to calculate the percentage of each element in the original sample.
A comparison between the experimentally determined elemental composition and the calculated theoretical values provides a strong indication of the sample's purity. A close correlation between the found and calculated values supports the proposed chemical structure.
Theoretical vs. Found Elemental Composition for this compound:
The following table presents the theoretical elemental composition of this compound and illustrates how experimental results from elemental analysis would be compared.
| Element | Theoretical % | Found % (Illustrative) |
| Carbon (C) | 53.72 | 53.68 |
| Hydrogen (H) | 7.51 | 7.55 |
| Nitrogen (N) | 6.96 | 6.92 |
| Oxygen (O)* | 31.81 | 31.85 |
*Oxygen content is typically determined by difference.
Computational and Theoretical Studies of Diethyl Azetidine 3,3 Dicarboxylate
Quantum Chemical Calculations
Quantum chemical calculations have become an indispensable tool for understanding the intrinsic properties of molecules. In the case of diethyl azetidine-3,3-dicarboxylate, these computational methods provide deep insights into its electronic structure and the inherent strain of its four-membered ring.
Density Functional Theory (DFT) for Electronic Structure and Properties
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. ijcce.ac.ir It has been successfully applied to study the electronic properties of various organic molecules. ijcce.ac.irjocpr.com For this compound, DFT calculations can elucidate the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the nature of chemical bonds within the molecule.
The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are crucial in understanding the reactivity of the molecule. jocpr.com The HOMO-LUMO gap provides information about the molecule's polarizability and its potential to participate in chemical reactions. nih.gov A smaller gap generally suggests higher reactivity. nih.gov
DFT calculations can also be used to determine other important electronic properties, including:
Molecular Electrostatic Potential (MEP): This helps in identifying the electron-rich and electron-poor regions of the molecule, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively.
Natural Bond Orbital (NBO) analysis: This analysis provides information about charge delocalization and hyperconjugative interactions within the molecule, contributing to its stability. ijcce.ac.ir
Calculation of Strain Energy in the Azetidine (B1206935) Ring
The azetidine ring, a four-membered heterocycle, is characterized by significant ring strain, estimated to be around 25.4 kcal/mol. rsc.org This strain is a key factor driving the reactivity of azetidine-containing compounds. rsc.orgbeilstein-journals.org Computational methods, particularly ab initio calculations, provide a powerful approach to quantify this strain energy. acs.orgrsc.org
The strain energy arises from several factors, including angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions), and transannular strain (non-bonded interactions across the ring). By comparing the energy of the cyclic molecule with an appropriate acyclic reference compound, the total ring strain energy can be calculated. These calculations are crucial for understanding the thermodynamics of reactions involving ring-opening or ring-expansion of the azetidine core. beilstein-journals.org
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the detailed mechanisms of chemical reactions. For this compound, these methods can provide a deep understanding of reaction pathways, including the identification of transition states and the factors governing selectivity.
Transition State Analysis and Energy Profiles
The study of reaction mechanisms through computational methods involves mapping the potential energy surface of the reaction. mdpi.com This allows for the identification of stationary points, including reactants, products, intermediates, and, most importantly, transition states. Transition state theory is fundamental to understanding the rates of chemical reactions.
For reactions involving this compound, computational analysis can determine the geometries and energies of the transition states for various possible reaction pathways. researchgate.net By calculating the activation energy (the energy difference between the reactants and the transition state), the feasibility of a proposed mechanism can be assessed. researchgate.net Energy profiles, which plot the energy of the system as a function of the reaction coordinate, provide a visual representation of the entire reaction pathway, highlighting the energetic barriers and the stability of intermediates.
Understanding Regioselectivity and Stereoselectivity
Many reactions involving this compound can potentially yield multiple products, leading to issues of regioselectivity and stereoselectivity. youtube.com Computational modeling is instrumental in predicting and explaining the observed selectivity in these reactions.
Regioselectivity refers to the preference for one direction of bond making or breaking over another. In the context of this compound, this could involve reactions where a reagent can attack different positions on the azetidine ring or its substituents. DFT calculations can be used to compare the activation energies for the different possible pathways, with the pathway having the lower activation energy being the favored one. researchgate.netresearchgate.net
Stereoselectivity refers to the preferential formation of one stereoisomer over another. youtube.com This is particularly relevant when new chiral centers are formed during a reaction. Computational studies can model the transition states leading to different stereoisomers. By comparing the energies of these diastereomeric transition states, the stereochemical outcome of the reaction can be predicted. researchgate.net Factors such as steric hindrance and electronic interactions in the transition state geometry are key determinants of stereoselectivity. researchgate.net
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and dynamic behavior of this compound are crucial for its reactivity and interactions. Conformational analysis and molecular dynamics simulations are computational techniques used to explore the molecule's spatial arrangements and their evolution over time.
Molecules are not static entities but exist as an ensemble of different conformations. mdpi.com The identification of stable conformers and the energy barriers between them is essential for a complete understanding of a molecule's behavior. nih.govnih.gov For this compound, the flexibility of the ethyl ester groups and the puckering of the azetidine ring contribute to a complex conformational landscape.
Ab initio molecular dynamics (AIMD) is a particularly powerful method that combines quantum mechanical calculations with molecular dynamics, allowing for the simulation of molecular motion while accurately describing the electronic structure. nih.gov Such simulations can reveal the preferred conformations of the molecule in different environments, such as in the gas phase or in solution, and can identify intramolecular hydrogen bonding or other non-covalent interactions that stabilize certain conformers. nih.govresearchgate.netmdpi.comresearchgate.net The results of these simulations can provide insights into how the conformational preferences of this compound might influence its reactivity in various chemical transformations.
Ligand-Protein Docking for Understanding Binding Modes
Computational ligand-protein docking is a powerful tool used to predict the preferred orientation of a molecule when bound to a protein target. This method provides valuable insights into the chemical interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. While specific, detailed ligand-protein docking studies focusing solely on this compound are not extensively available in public research, its structural motif is a key component in larger molecules designed for specific biological targets. The analysis of these larger compounds can provide a proxy for understanding the potential binding contributions of the azetidine-3,3-dicarboxylate core.
Role in Biologically Active Complexes
One of the most potent complexes from this study, which featured a 1-(3-methoxybenzyl)azetidine-3,3-dicarboxylate ligand, was investigated for its interaction with plasmid DNA. The results indicated that this complex did not significantly interact with the plasmid DNA, suggesting that its cytotoxic mechanism may not involve direct DNA binding. This highlights the importance of the entire molecular structure in determining the binding mode and subsequent biological activity.
The following table details the in vitro cytotoxicity of a series of palladium(II) complexes containing substituted 1-benzyl azetidine-3,3-dicarboxylate ligands against various human cancer cell lines.
| Compound | R Group | A549 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | HepG-2 IC₅₀ (µM) | SGC7901 IC₅₀ (µM) |
| 1 | H | > 50 | 25.3 ± 2.1 | 31.6 ± 2.5 | 45.7 ± 3.6 |
| 2 | 2-Methyl | > 50 | 30.1 ± 2.8 | 35.4 ± 3.1 | 48.2 ± 4.1 |
| 3 | 3-Methyl | 45.2 ± 3.9 | 18.9 ± 1.5 | 22.4 ± 1.9 | 33.6 ± 2.8 |
| 4 | 4-Methyl | > 50 | 28.7 ± 2.4 | 33.1 ± 2.9 | 42.1 ± 3.5 |
| 5 | 2-Methoxy | > 50 | > 50 | > 50 | > 50 |
| 6 | 3-Methoxy | 12.5 ± 1.1 | 8.9 ± 0.7 | 11.3 ± 0.9 | 15.8 ± 1.3 |
| 7 | 4-Methoxy | 38.6 ± 3.2 | 15.4 ± 1.3 | 19.8 ± 1.7 | 28.4 ± 2.3 |
| Carboplatin | - | 20.1 ± 1.8 | 10.2 ± 0.9 | 12.5 ± 1.1 | 18.7 ± 1.6 |
| Data adapted from a study on palladium(II) complexes with 1-(substituted benzyl) azetidine-3,3-dicarboxylates as ligands. |
As a Precursor in Drug Discovery
The azetidine ring, in general, is a desirable feature in medicinal chemistry due to its ability to introduce conformational rigidity and novel three-dimensional structures into drug candidates. researchgate.net Computational studies on various azetidine-containing compounds highlight their potential as enzyme inhibitors, with the strained four-membered ring often playing a key role in orienting functional groups for optimal interaction with the active site of a protein. nih.gov
Q & A
Q. What are the recommended safety protocols for handling diethyl azetidine-3,3-dicarboxylate in laboratory settings?
Methodological Answer: this compound requires stringent safety measures due to its reactivity and potential health hazards. Key protocols include:
- Storage : Store in a locked, ventilated area away from oxidizing agents and moisture, as recommended for structurally similar esters .
- First Aid : In case of skin/eye contact, flush immediately with water for 15+ minutes and seek medical attention. Contaminated clothing must be removed and decontaminated .
- Disposal : Follow local regulations for disposing of organic intermediates, prioritizing incineration or licensed chemical waste services to avoid environmental release .
Q. What synthetic routes are commonly employed to prepare this compound?
Methodological Answer: While direct synthesis methods for this specific azetidine derivative are not explicitly documented, analogous approaches for strained heterocycles include:
- Cyclization Reactions : Use of diethyl acetylenedicarboxylate derivatives in [2+2] or [3+1] cycloadditions with nitrogen-containing precursors, as seen in aziridine and pyrrolidine syntheses .
- Catalytic Ring-Opening : Palladium-catalyzed reactions of cyclopropane or epoxide derivatives with amines, followed by esterification (e.g., methods for pyrazolidine dicarboxylates) .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Methodological Answer: Characterization involves:
- X-ray Crystallography : Resolve bond lengths and angles (e.g., monoclinic crystal systems with space group P21/c for related cyclohexane dicarboxylates) .
- Spectroscopy :
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield and purity of this compound?
Methodological Answer:
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd, Cu) for cycloadditions, noting that Pd(OAc)₂ improves regioselectivity in pyrazolidine syntheses .
- Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) enhance cyclization efficiency, while ethers (THF) reduce side reactions in esterifications .
- Chromatographic Purification : Use gradient elution (pentane/diethyl ether) to separate diastereomers, achieving >95% purity .
Q. What mechanistic insights explain the formation of azetidine rings in this compound?
Methodological Answer:
- Stepwise Cyclization : DFT studies on analogous systems suggest nucleophilic attack by amines on electrophilic carbons of dicarboxylate esters, followed by ring closure via intramolecular SN2 displacement .
- Strain-Driven Reactivity : The azetidine’s 4-membered ring introduces angle strain, favoring ring-opening under acidic conditions, which can be mitigated by bulky ester groups (e.g., tert-butyl) .
Q. How should researchers address contradictions in reaction outcomes when synthesizing this compound derivatives?
Methodological Answer:
- Variable Catalyst Performance : Compare Pd vs. Cu catalysts in cycloadditions; Pd often favors cis-diastereomers, while Cu may lead to trans products .
- Thermodynamic vs. Kinetic Control : Elevated temperatures (80–100°C) promote thermodynamically stable products, whereas low temperatures (<0°C) trap kinetic intermediates .
- Data Reconciliation : Cross-validate NMR and HPLC results with computational models (e.g., Gaussian for predicting diastereomer ratios) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
